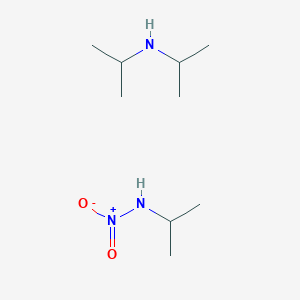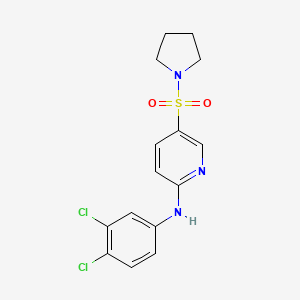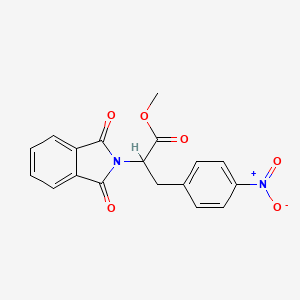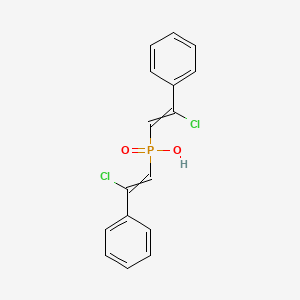
Bis(2-chloro-2-phenylethenyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloro-2-phenylethenyl)phosphinic acid: is a chemical compound with the molecular formula C16H13Cl2O2P It is known for its unique structure, which includes two chloro-phenylethenyl groups attached to a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloro-2-phenylethenyl)phosphinic acid typically involves the reaction of 2-chloro-2-phenylethylene with a phosphinic acid derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like a Lewis acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-chloro-2-phenylethenyl)phosphinic acid can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphinic acids.
Scientific Research Applications
Chemistry: Bis(2-chloro-2-phenylethenyl)phosphinic acid is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It is also employed in the study of reaction mechanisms and catalysis .
Biology: In biological research, this compound is investigated for its potential as a bioisostere, which can mimic the behavior of other biologically active molecules. It is also studied for its interactions with enzymes and proteins .
Medicine: Its unique structure allows it to interact with biological targets in specific ways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives .
Mechanism of Action
The mechanism of action of bis(2-chloro-2-phenylethenyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The phosphinic acid moiety plays a crucial role in these interactions, often forming strong bonds with metal ions or active sites of enzymes .
Comparison with Similar Compounds
Phosphonic acids: Compounds with a similar phosphorus-containing structure but with different substituents.
Phosphinic acids: Compounds with a similar phosphinic acid moiety but different organic groups attached.
Uniqueness: Bis(2-chloro-2-phenylethenyl)phosphinic acid is unique due to its specific combination of chloro-phenylethenyl groups and phosphinic acid. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
4895-50-5 |
|---|---|
Molecular Formula |
C16H13Cl2O2P |
Molecular Weight |
339.1 g/mol |
IUPAC Name |
bis(2-chloro-2-phenylethenyl)phosphinic acid |
InChI |
InChI=1S/C16H13Cl2O2P/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-12H,(H,19,20) |
InChI Key |
VVZZGGIOQPWFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CP(=O)(C=C(C2=CC=CC=C2)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)

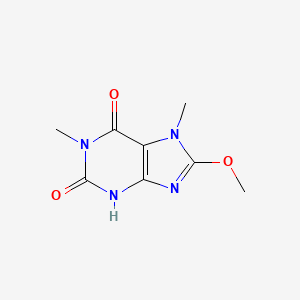
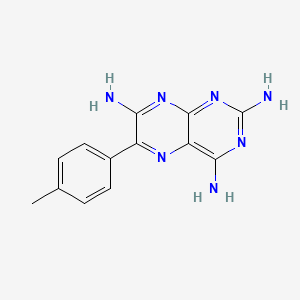
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
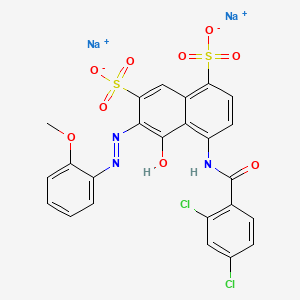
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)

amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)

